Pseudoaconitine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

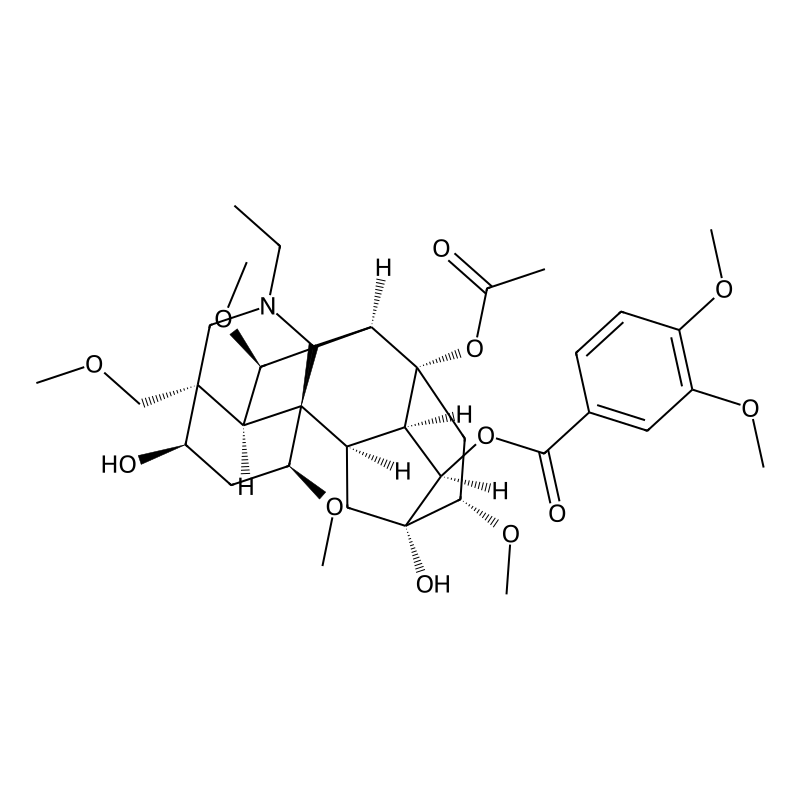

Pseudoaconitine, also known as nepaline, is a highly toxic alkaloid with the chemical formula . It is primarily derived from the roots of Aconitum ferox, commonly referred to as Indian Monkshood, a plant belonging to the Ranunculaceae family, found predominantly in East Asia, including the Himalayas. The compound was first isolated in 1878 by researchers Wright and Luff, who identified its potent toxicity. Pseudoaconitine exhibits a melting point of 202 °C and is more soluble in alcohol than in water, indicating its lipophilic nature .

The biological activity of pseudoaconitine is primarily linked to its neurotoxic effects. It inhibits acetylcholinesterase, resulting in increased levels of acetylcholine at synaptic junctions, which can cause continuous stimulation of muscles and glands. This mechanism can lead to symptoms such as muscle spasms, respiratory distress, and potentially fatal outcomes if exposure is significant. Furthermore, pseudoaconitine's interaction with voltage-dependent sodium channels contributes to its excitatory effects on neuronal activity .

The synthesis of pseudoaconitine can be achieved through various synthetic pathways involving diterpenoid precursors. These methods typically involve multiple steps that include cyclization reactions and functional group modifications. For example, certain synthetic routes focus on modifying existing alkaloid structures derived from Aconitum species to yield pseudoaconitine through selective demethylation or rearrangement processes .

Studies have shown that pseudoaconitine interacts significantly with sodium ion channels in excitable tissues. It binds to specific sites on these channels, prolonging their open state and preventing normal repolarization of neuronal membranes. This interaction leads to sustained depolarization and increased excitability of neurons, which can cause severe physiological effects . Additionally, comparative studies with other alkaloids indicate that pseudoaconitine exhibits a unique profile of toxicity towards different species, particularly being more toxic to birds and mammals compared to other related compounds .

Pseudoaconitine shares structural similarities with several other alkaloids derived from Aconitum species. Below is a comparison highlighting its uniqueness among similar compounds:

| Compound Name | Chemical Formula | Toxicity Level | Mechanism of Action |

|---|---|---|---|

| Aconitine | Very High | Sodium channel blocker | |

| Japaconitine | High | Sodium channel modulator | |

| Bikhaconitine | Moderate | Acetylcholinesterase inhibitor | |

| Veratroyl Pseudaconine | High | Similar action to pseudoaconitine | |

| Diacetyl Pseudaconitine | Moderate | Similar action but less potent |

Uniqueness: Pseudoaconitine is distinguished by its specific toxicity profile and its potent inhibitory action on acetylcholinesterase compared to other related compounds. Its unique structure contributes to its varied effects on different animal species and highlights the need for careful handling due to its high toxicity.

Discovery and Isolation Milestones

The discovery of pseudoaconitine marks a pivotal moment in nineteenth-century alkaloid chemistry, representing the culmination of systematic investigations into the toxic principles of Aconitum species [1]. Wright and Luff achieved the first successful isolation of pseudoaconitine in 1878 from the roots of Aconitum ferox, commonly known as Indian Monkshood or Nepaul Aconite [1] [5]. Their groundbreaking work established pseudoaconitine as a highly toxic alkaloid distinct from the previously known aconitine, marking a significant advancement in the understanding of Aconitum alkaloid diversity [1].

Following the initial discovery by Wright and Luff, Dunstan and Carr conducted extensive investigations that provided crucial insights into the chemical composition and properties of pseudoaconitine [5]. Their research demonstrated that alkaline hydrolysis of pseudoaconitine yielded acetic acid, veratric acid, and the base pseudaconine (C₂₁H₄₁O₈N) with a melting point of 93-94°C and optical rotation of +38.7° in water [5]. These investigators also established that mineral acids produced only partial hydrolysis, resulting in the formation of veratroylpseudaconine with a melting point of 199°C and an optical rotation of -38.18° in ethanol [5].

The early twentieth century witnessed further refinements in isolation techniques and structural understanding. Henry and Sharp conducted additional investigations that expanded the knowledge base surrounding pseudoaconitine, though they did not prepare veratroylpseudaconine in their studies [5]. Marion and Edwards later isolated an alkaloid with identical empirical formula and physical properties to pseudoaconitine, which upon hydrolysis yielded the same products as reported by Dunstan and Carr [5]. However, their partial hydrolysis experiments produced dextrorotatory veratroylpseudaconine, correcting the earlier erroneous levorotatory designation recorded in the historical literature [5] [23].

A significant breakthrough occurred when researchers established the stereochemical relationship between pseudoaconitine and other highly oxygenated aconite alkaloids [5]. Through thermal pyrolysis, pseudoaconitine loses the elements of acetic acid to form pyropseudaconitine [1] [5]. This thermal decomposition product, when treated with lithium aluminum hydride, converts to demethoxyisopyropseudaconine, which proved identical to the Wolff-Kishner reduction product of pyraconine [5]. This correlation definitively established that pseudoaconitine and aconitine possess identical absolute configuration, extending this understanding to related alkaloids including indaconitine, delphinine, mesaconitine, and jesaconitine [5] [23].

| Discovery Milestone | Year | Researchers | Key Achievement |

|---|---|---|---|

| First Isolation | 1878 | Wright and Luff | Initial isolation from Aconitum ferox roots |

| Chemical Composition | 1897 | Dunstan and Carr | Identified hydrolysis products and partial derivatives |

| Structural Investigations | 1928 | Henry and Sharp | Extended pharmacological understanding |

| Stereochemical Correlation | 1963 | Tsuda and Marion | Established absolute configuration relationship |

XLogP3

Wikipedia

(rac)-Pseudaconitine